molecular formula C20H25NO4S B13412577 3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate)

3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate)

Cat. No.: B13412577
M. Wt: 375.5 g/mol
InChI Key: NHPHEXHPXOZAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) is a complex organic compound that features both oxazolidine and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) typically involves a multi-step processThe final step involves the sulfonation of the oxazolidine derivative using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines .

Scientific Research Applications

3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylethyl)-2-phenyl-5-oxazolidinemethanol 5-(4-Methylbenzenesulfonate) is unique due to its combination of oxazolidine and sulfonate functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H25NO4S/c1-15(2)21-13-18(25-20(21)17-7-5-4-6-8-17)14-24-26(22,23)19-11-9-16(3)10-12-19/h4-12,15,18,20H,13-14H2,1-3H3

InChI Key

NHPHEXHPXOZAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(O2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.